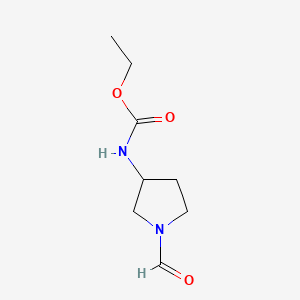
Ethyl (1-formylpyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C8H14N2O3. It is known for its unique structure, which includes a pyrrolidine ring, a formyl group, and a carbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with a formylating agent in the presence of a base. One common method includes the use of formic acid or formic acid derivatives as the formylating agent. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-formylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ethyl (1-carboxy-3-pyrrolidinyl)carbamate.
Reduction: Ethyl (1-hydroxymethyl-3-pyrrolidinyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (1-formylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl carbamate: A simpler analog with a similar carbamate ester group but lacking the formyl and pyrrolidine moieties.
Methyl (1-formyl-3-pyrrolidinyl)carbamate: A closely related compound with a methyl group instead of an ethyl group on the carbamate ester.
N-Formylpyrrolidine: A compound with a formyl group attached directly to the pyrrolidine ring, lacking the carbamate ester.
Uniqueness: Ethyl (1-formylpyrrolidin-3-yl)carbamate is unique due to its combination of a formyl group, a pyrrolidine ring, and a carbamate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
184107-59-3 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.211 |
IUPAC Name |
ethyl N-(1-formylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)9-7-3-4-10(5-7)6-11/h6-7H,2-5H2,1H3,(H,9,12) |
InChI Key |
GTPQAMGEYXOMPW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CCN(C1)C=O |
Synonyms |
Carbamic acid, (1-formyl-3-pyrrolidinyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















